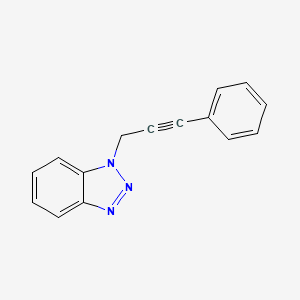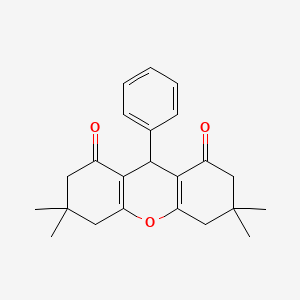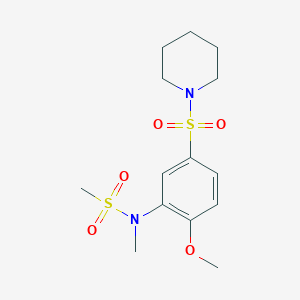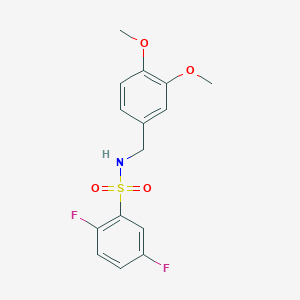![molecular formula C18H18N2O2S B5283388 N-[2-(acetylamino)phenyl]-2-(prop-2-en-1-ylsulfanyl)benzamide](/img/structure/B5283388.png)
N-[2-(acetylamino)phenyl]-2-(prop-2-en-1-ylsulfanyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(acetylamino)phenyl]-2-(prop-2-en-1-ylsulfanyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(acetylamino)phenyl]-2-(prop-2-en-1-ylsulfanyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 2-aminophenylbenzamide with an appropriate acylating agent.
Introduction of the Acetylamino Group: The acetylamino group is introduced through acetylation of the amine group on the benzamide core using acetic anhydride or acetyl chloride.
Addition of the Prop-2-en-1-ylsulfanyl Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-[2-(acetylamino)phenyl]-2-(prop-2-en-1-ylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetylamino group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the prop-2-en-1-ylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-[2-(acetylamino)phenyl]-2-(prop-2-en-1-ylsulfanyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
作用机制
The mechanism of action of N-[2-(acetylamino)phenyl]-2-(prop-2-en-1-ylsulfanyl)benzamide involves its interaction with molecular targets such as HDAC enzymes. By inhibiting HDAC activity, the compound can induce hyperacetylation of histones, leading to changes in gene expression and inhibition of cancer cell growth . The molecular pathways involved include the downregulation of oncogenes and the upregulation of tumor suppressor genes.
相似化合物的比较
Similar Compounds
N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide: Another HDAC inhibitor with potent antitumor activity.
N-(4-(acetylamino)phenyl)-2-aminobenzamide: Known for its role in modulating histone acetylation.
Uniqueness
N-[2-(acetylamino)phenyl]-2-(prop-2-en-1-ylsulfanyl)benzamide is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of an acetylamino group and a prop-2-en-1-ylsulfanyl group differentiates it from other similar compounds and may contribute to its specific mechanism of action and efficacy.
属性
IUPAC Name |
N-(2-acetamidophenyl)-2-prop-2-enylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-3-12-23-17-11-7-4-8-14(17)18(22)20-16-10-6-5-9-15(16)19-13(2)21/h3-11H,1,12H2,2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDDZHFSDSRVBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2SCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-methyl-N-(4-{[(2-methylphenyl)carbamoyl]amino}phenyl)acetamide](/img/structure/B5283305.png)

![N-(4-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5283314.png)
![[(2R,3R,6R)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-(1,3-oxazol-4-yl)methanone](/img/structure/B5283321.png)

![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5283345.png)
![4-{2-[1-(5-nitro-2-furyl)ethylidene]hydrazino}benzenesulfonic acid](/img/structure/B5283351.png)

![4-benzyl-5-{1-[(5-fluoro-3-pyridinyl)carbonyl]-4-piperidinyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5283361.png)
![3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[(Z)-1-(2-THIENYL)METHYLIDENE]PROPANOHYDRAZIDE](/img/structure/B5283364.png)
![4-[(E)-1-cyano-2-(2-methoxy-5-nitrophenyl)ethenyl]benzoic acid](/img/structure/B5283365.png)
![4-hydroxy-1-[(3-methoxypyridin-2-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5283382.png)

![6,7-DIMETHOXY-3-[(1,3-THIAZOL-2-YL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE](/img/structure/B5283407.png)
